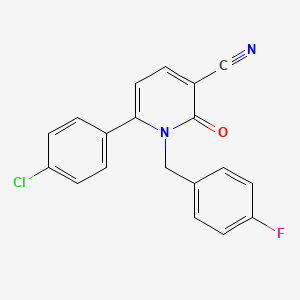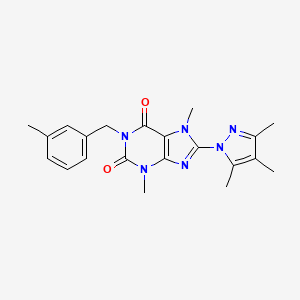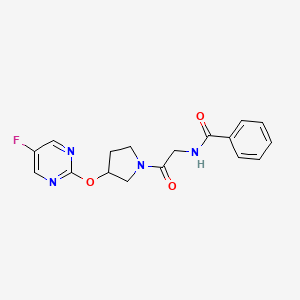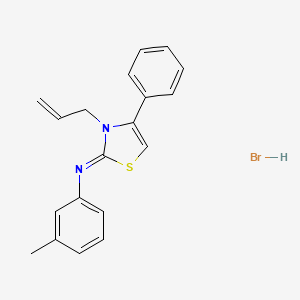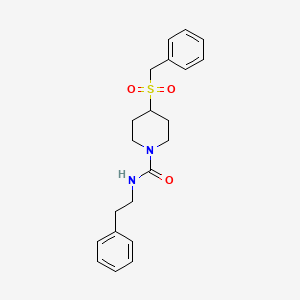![molecular formula C9H8F2N4O B2372698 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine CAS No. 1016751-95-3](/img/structure/B2372698.png)
3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure and π-electron Delocalization
The research by Dolzhenko et al. (2008) focuses on the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, a compound closely related to the one . It highlights the planarity of the molecule and the extensive π-electron delocalization, suggesting potential applications in electronic or optical materials.
Synthesis and Antimicrobial Properties
Beyzaei et al. (2019) describe a green synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines, exhibiting significant antibacterial and antifungal properties. This suggests potential applications in developing antimicrobial agents (Beyzaei et al., 2019).
Multicomponent Synthesis
Sujatha et al. (2018) report on the efficient synthesis of 3-phenyl-1H-pyrazol-5-amines, utilizing a multicomponent approach. This method could be applicable in the synthesis of similar triazole derivatives for various industrial applications (Sujatha et al., 2018).
Novel Derivatives and Antimicrobial Activities
Idrees et al. (2019) discuss the synthesis of novel triazolothiadiazol-6-amine derivatives with promising antimicrobial activities, suggesting potential in pharmaceutical applications (Idrees et al., 2019).
Aminomethylation Studies
Shegal and Postovskii (1965) explore the aminomethylation of triazol derivatives, indicating potential uses in chemical synthesis and modifications of triazole compounds (Shegal & Postovskii, 1965).
Synthesis of Substituted Triazoles
Shen and Zhang (2015) provide a method for synthesizing substituted 3-amino-1H-1,2,4-triazoles, relevant for various synthetic applications in chemistry and pharmaceuticals (Shen & Zhang, 2015).
Propiedades
IUPAC Name |
5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHFSPCARWCPHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
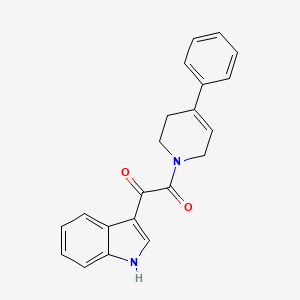
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2372617.png)
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)
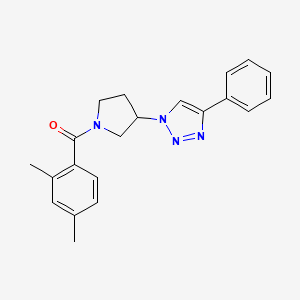
![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372630.png)

